

PhD2 substrates and interacting proteins

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An In-depth Technical Guide to Prolyl Hydroxylase Domain 2 (**PHD2**) Substrates and Interacting Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl Hydroxylase Domain protein 2 (**PHD2**), also known as Egl-9 homolog 1 (EGLN1), is a critical cellular oxygen sensor belonging to the family of Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases.[1][2] Under normoxic (normal oxygen) conditions, **PHD2** plays a pivotal role in maintaining cellular homeostasis by regulating the stability of the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[3][4] This regulation is achieved through the hydroxylation of specific proline residues on HIF-α, which targets it for ubiquitination and subsequent proteasomal degradation.[5][6] Given its central role in the hypoxic response, which is implicated in numerous physiological and pathological processes including angiogenesis, erythropoiesis, and cancer, **PHD2** has emerged as a significant therapeutic target.[3][4] This guide provides a comprehensive overview of the known substrates and interacting partners of **PHD2**, quantitative data on these interactions, detailed experimental protocols for their identification, and diagrams of the associated signaling pathways.

Canonical Substrates: Hypoxia-Inducible Factors

The most well-characterized substrates of **PHD2** are the alpha subunits of Hypoxia-Inducible Factor, primarily HIF-1 α and HIF-2 α .[7] **PHD2** hydroxylates conserved proline residues located within two distinct oxygen-dependent degradation domains (ODDs): the N-terminal ODD (NODD) and the C-terminal ODD (CODD).[8][9] Specifically, these are Proline 402 (Pro402)



and Proline 564 (Pro564) in HIF-1 α , and the analogous residues in HIF-2 α (Pro405 and Pro531).[4][7] This hydroxylation event is the critical step that allows the von Hippel-Lindau (VHL) tumor suppressor protein, the recognition component of an E3 ubiquitin ligase complex, to bind to HIF- α and target it for degradation.[5][6] Under hypoxic conditions, the lack of molecular oxygen, an obligatory substrate for the hydroxylation reaction, inhibits **PHD2** activity. [3][5] This leads to the stabilization and accumulation of HIF- α , which then translocates to the nucleus, dimerizes with HIF- β , and activates the transcription of a wide array of hypoxiaresponsive genes.[6]

Quantitative Data: PHD2 Enzymatic Kinetics

The enzymatic activity of **PHD2** is dependent on the concentration of its substrates and cofactors. Kinetic studies have revealed important parameters regarding its efficiency and substrate preference. Studies have shown that **PHD2** exhibits a preference for the CODD of HIF-1 α over the NODD.[8][9][10]

Substrate/Co-factor	Parameter	Value	Reference
HIF-1α CODD	kcat/KM (M ⁻¹ s ⁻¹)	1.1 x 10 ⁵	[8]
HIF-1α NODD	kcat/KM (M ⁻¹ s ⁻¹)	5.5 x 10 ³	[8]
Oxygen (O2)*	Km (μM)	~230–250	[4]
2-Oxoglutarate (2-OG)	Km (μM)	~55-75	[10]
HIF-1 α CODD (His ₆ – HIF-1 α ^{530–698})	Dissociation Rate (s ⁻¹)	0.186	[10]
HIF-1α NODD (His ₆ – HIF-1α ^{344–503})	Dissociation Rate (S^{-1})	0.697	[10]

^{*}The Km for oxygen is significantly above the partial pressure of oxygen (PO2) observed in many tissues, making **PHD2** highly sensitive to physiological changes in oxygen concentration. [4]

Non-Canonical Substrates and Interacting Proteins



Beyond its central role in HIF regulation, a growing body of evidence suggests that **PHD2** interacts with and potentially hydroxylates a variety of other proteins, extending its functional role to other cellular pathways.[11][12][13] These interactions can be hydroxylase-dependent or independent.

Table of Selected Non-Canonical Substrates and Interacting Proteins



Protein	Function	Type of Interaction	Key Findings	Reference
Epidermal Growth Factor Receptor (EGFR)	Receptor Tyrosine Kinase	Binding Partner	PHD2 directly binds to and stabilizes EGFR, regulating its downstream signaling pathways in breast cancer cells.	[14]
Bromodomain- containing protein 4 (BRD4)	Transcriptional Regulator	Substrate	PHD2 is the key enzyme for BRD4 proline hydroxylation, which affects its interaction with other transcription factors.	[15]
N-myc downstream- regulated gene 3 (NDRG3)	Signal Transduction	Substrate	PHD2 hydroxylates NDRG3, targeting it for VHL-dependent degradation under normoxia. This is inhibited by lactate.	[4]
Phosphodiestera se 4D (PDE4D)	Signal Transduction	Substrate	PHD2 hydroxylates PDE4D, leading to its degradation and an increase in intracellular	[4]



			cAMP levels in cardiomyocytes.	
AKT (Protein Kinase B)	Signal Transduction	Substrate	PHD2 has been shown to hydroxylate AKT, which can inhibit its kinase activity.	[12][13]
p23	Hsp90 Co- chaperone	Binding Partner	p23 binds to the MYND zinc finger of PHD2 and recruits it to the HSP90 machinery, facilitating HIF-1α hydroxylation.	[4][16]
FK506-binding protein 38 (FKBP38)	Hsp90 Co- chaperone	Binding Partner	FKBP38 interacts with the MYND domain of PHD2 and can negatively regulate its stability.	[1][4]
COP9 Signalosome (CSN) Complex	Deneddylase Complex	Binding Partner	PHD2 interacts with the CSN complex, and this interaction is enhanced by the 2-OG analog DMOG. This may form a negative feedback loop for the HIF pathway.	[11][12][13]
Cullin 3 (CUL3)	E3 Ubiquitin Ligase	Binding Partner	The CUL3- KEAP1 E3 ligase complex	[13]

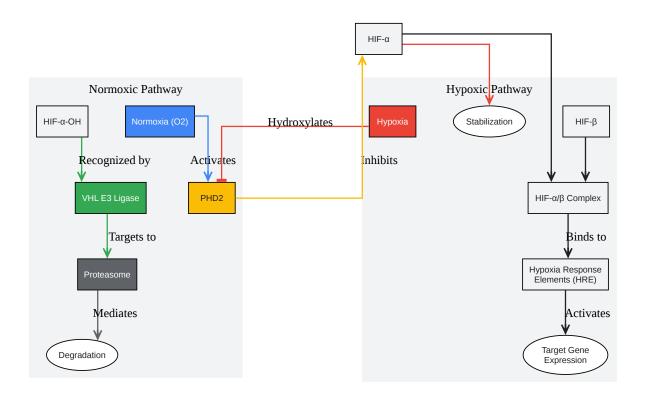


			regulates the polyubiquitination and degradation of PHD2.	
Osteoglycin (OS- 9)	Scaffolding Protein	Binding Partner	OS-9 forms a complex with PHD2/3 and HIF-1α, enhancing the degradation of the HIF-α subunit.	[4]

Signaling Pathways and Logical Relationships Canonical PHD2-HIF Signaling Pathway

The primary pathway involving **PHD2** is the oxygen-dependent degradation of HIF- α . Under normoxic conditions, **PHD2** hydroxylates HIF- α , leading to its recognition by VHL and subsequent proteasomal degradation. In hypoxia, this process is inhibited, allowing HIF- α to activate target genes.[6]





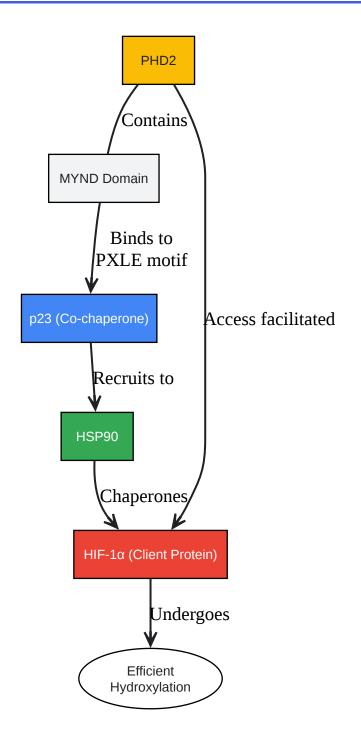
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Caption: The canonical oxygen-sensing pathway regulated by PHD2.

PHD2 Interaction with the HSP90-p23 Chaperone System

PHD2 is recruited to the HSP90 chaperone machinery by the co-chaperone p23. This interaction is thought to facilitate the efficient hydroxylation of HSP90 client proteins, most notably HIF- 1α .





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Caption: PHD2 recruitment to the HSP90 machinery via the p23 co-chaperone.

Experimental Protocols

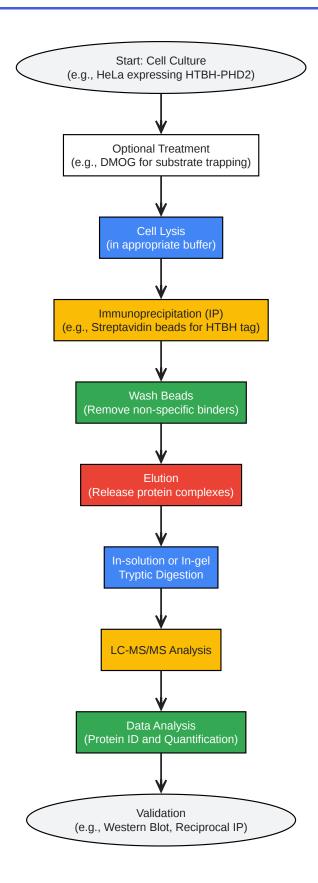
The identification and validation of **PHD2** substrates and interacting proteins rely on a combination of in vitro and in vivo techniques.



Experimental Workflow: Interactome Analysis by Co-Immunoprecipitation and Mass Spectrometry (Co-IP-MS)

A common strategy to identify novel protein-protein interactions is to use an antibody to pull down a protein of interest (e.g., **PHD2**) from cell lysate and then use mass spectrometry to identify the co-precipitated proteins.[11][13] The use of chemical crosslinkers can stabilize transient or weak interactions.[11]





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Caption: Workflow for identifying PHD2 interacting proteins using Co-IP-MS.



Protocol 1: Co-Immunoprecipitation (Co-IP)

This protocol is adapted from methodologies used to validate PHD2 interactions.[13][16]

- Cell Culture and Lysis:
 - Culture cells (e.g., HEK293T or HeLa) expressing tagged PHD2 (e.g., FLAG-PHD2 or HTBH-PHD2) to ~80-90% confluency.
 - Optional: Treat cells with 2mM dimethyloxalylglycine (DMOG) for 4 hours to trap substrates.[13]
 - Wash cells with ice-cold PBS and lyse in ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
 - Incubate a portion of the pre-cleared lysate with an appropriate antibody (e.g., anti-FLAG antibody) or affinity resin (e.g., streptavidin agarose for HTBH-tag) overnight at 4°C with gentle rotation. Use a control IgG as a negative control.
 - Add protein A/G agarose beads (if using a primary antibody) and incubate for an additional
 2-4 hours.
- Washing and Elution:
 - Pellet the beads by gentle centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold IP Lysis Buffer to remove non-specifically bound proteins.



 Elute the protein complexes from the beads by boiling in 2x SDS-PAGE loading buffer for 5-10 minutes.

Analysis:

 Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the protein of interest and suspected interacting partners. For discovery proteomics, proceed to in-gel digestion and mass spectrometry.

Protocol 2: In Vitro Hydroxylation Assay

This protocol is based on methods that measure the hydroxylation of a HIF-1 α peptide substrate.[17]

- Reagents and Setup:
 - Reaction Buffer: 50 mM HEPES pH 7.0.
 - Recombinant PHD2: Purified, active enzyme (e.g., 0.2 μM final concentration).
 - Substrate: Synthetic peptide corresponding to the HIF-1α CODD (e.g., DLDLEMLAPYIPMDDDFQL, 6 μM final concentration).[18]
 - Co-factors: 2-oxoglutarate (10 μM), FeCl₂ (10 μM), and Ascorbic Acid (100 μM).
 - Assemble reactions in a 384-well plate or microcentrifuge tubes on ice.
- Reaction:
 - Prepare a master mix containing the reaction buffer, 2-OG, FeCl₂, and ascorbic acid.
 - \circ Add the HIF-1 α substrate peptide to the master mix.
 - Initiate the reaction by adding recombinant PHD2. Include a negative control reaction without the enzyme.
 - Incubate the reaction at 30°C for 30-60 minutes.
- Termination and Detection:



- Terminate the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or by adding SDS-PAGE loading buffer.
- Detection Method 1 (Western Blot): Analyze the reaction products by SDS-PAGE or dot blot, followed by Western blotting with an antibody specific for hydroxylated Pro564 of HIF-1α.[19]
- Detection Method 2 (Mass Spectrometry): Desalt the reaction mixture using a C18 ZipTip and analyze by MALDI-TOF or LC-MS to detect the +16 Da mass shift corresponding to the addition of an oxygen atom upon hydroxylation.[8]
- Detection Method 3 (Coupled Enzyme Assay): Measure the production of succinate, a coproduct of the reaction, using a luminescence-based succinate detection kit.[18]

Conclusion

PHD2 is a multifaceted enzyme that sits at the heart of the cellular oxygen-sensing pathway. While its role as the primary regulator of HIF-α stability is well-established, ongoing research continues to uncover a broader interactome, implicating PHD2 in the regulation of transcription, cell signaling, and protein stability through both HIF-dependent and independent mechanisms. The quantitative analysis of its enzymatic activity and the application of advanced proteomic techniques are crucial for delineating these complex functions. A thorough understanding of PHD2's substrates and interacting partners is essential for the development of novel therapeutics that target the hypoxic response in a range of diseases, from anemia to cancer.

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